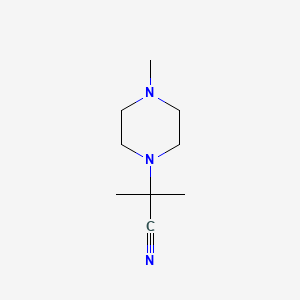
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a methoxypyrimidinyl group, a sulfamoyl group, and a methylbenzamide group, which contribute to its diverse chemical behavior and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxypyrimidinyl Intermediate: The synthesis begins with the preparation of the 6-methoxypyrimidin-4-yl intermediate through a series of reactions involving methoxylation and cyclization.
Sulfamoylation: The intermediate is then subjected to sulfamoylation, where a sulfamoyl group is introduced using reagents such as sulfamoyl chloride under controlled conditions.
Coupling with Methylbenzamide: The final step involves coupling the sulfamoylated intermediate with 3-methylbenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxypyrimidinyl and sulfamoyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions often require catalysts or specific conditions like elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学的研究の応用
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, or membrane integrity.
類似化合物との比較
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)-3-methylbenzamide can be compared with other similar compounds, such as:
N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamothioylpyridine-3-carboxamide: Shares similar structural features but differs in the presence of a carbamothioyl group.
2,6-dimethoxy-4-((4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)carbamoyl)phenyl acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13-4-3-5-14(10-13)19(24)22-15-6-8-16(9-7-15)28(25,26)23-17-11-18(27-2)21-12-20-17/h3-12H,1-2H3,(H,22,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUZVMMLMWUVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2732166.png)


![N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2732169.png)


![N-(3,5-dimethylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2732173.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2732181.png)
![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2732186.png)
![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-phenylthiophene-2-carboxylate](/img/structure/B2732187.png)
![2-((1-(Benzylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2732189.png)
